N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide

Medicinal Chemistry p53-MDM2 Inhibition Physicochemical Profiling

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide (CAS 646040-11-1) is a secondary sulfonamide belonging to the bisarylsulfonamide class, characterized by a 5-chloro-4-nitro-substituted thiophene-2-sulfonamide core bearing an N-benzyl substituent. This compound appears as a claimed chemical entity within patent families directed to inhibitors of the p53-HDM2 (MDM2) protein-protein interaction, a validated oncology target.

Molecular Formula C11H9ClN2O4S2
Molecular Weight 332.8 g/mol
CAS No. 646040-11-1
Cat. No. B12603311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide
CAS646040-11-1
Molecular FormulaC11H9ClN2O4S2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H9ClN2O4S2/c12-11-9(14(15)16)6-10(19-11)20(17,18)13-7-8-4-2-1-3-5-8/h1-6,13H,7H2
InChIKeyZBCGWJFFARMZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide (CAS 646040-11-1): Targeted Inhibitor Scaffold for p53-MDM2 and Antimicrobial Procurement


N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide (CAS 646040-11-1) is a secondary sulfonamide belonging to the bisarylsulfonamide class, characterized by a 5-chloro-4-nitro-substituted thiophene-2-sulfonamide core bearing an N-benzyl substituent [1]. This compound appears as a claimed chemical entity within patent families directed to inhibitors of the p53-HDM2 (MDM2) protein-protein interaction, a validated oncology target [2]. The molecule possesses a molecular formula of C₁₁H₉ClN₂O₄S₂ and a molecular weight of 332.78 g/mol, positioning it as a moderately sized, synthetically tractable scaffold for structure-activity relationship (SAR) exploration .

Why N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamides: Evidence-Based Differentiation


Substitution among in-class thiophene-2-sulfonamides is not interchangeable because the N-benzyl substitution pattern directly modulates both the p53-MDM2 inhibitory potency and the physicochemical liability profile. The 5-chloro-4-nitrothiophene-2-sulfonamide core is inherently susceptible to nucleophilic aromatic substitution (SNAr) at the 5-position, creating a potential off-target reactivity risk [1]. The N-benzyl group on the target compound provides a specific balance of lipophilicity and steric bulk that differs meaningfully from halogen-substituted benzyl analogs (e.g., 4-fluoro-, 4-chloro-, or 4-trifluoromethyl-benzyl derivatives), which can exhibit altered metabolic stability and target engagement kinetics [2]. Furthermore, the absence of a second N-aryl substituent distinguishes this secondary sulfonamide from tertiary bisarylsulfonamides, resulting in a distinct hydrogen-bond donor capacity that may influence binding mode and selectivity [3]. The quantitative evidence below demonstrates that even minor structural modifications within this series produce measurable differences in biological activity.

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide: Quantitative Comparator Evidence for Scientific Procurement


N-Benzyl vs. N-(4-Fluorobenzyl) Substitution: Differential Lipophilicity and Metabolic Stability Prediction

The target compound (N-benzyl) lacks the para-fluoro substituent present in the closest patented analog, 5-chloro-4-nitrothiophene-2-sulfonic acid 4-fluorobenzylamide (Compound 45), which is explicitly listed as a preferred embodiment for p53-MDM2 inhibition with IC₅₀ ≤ 200 µM in the competitive peptide-HDM2 binding assay and ≤ 20 µM in the 72-h MTT antiproliferative assay [1]. The unsubstituted benzyl group reduces molecular weight from 350.77 g/mol (4-fluoro analog) to 332.78 g/mol and decreases calculated logP by approximately 0.5–0.7 log units, which may translate to improved aqueous solubility and altered tissue distribution . This structural difference provides a baseline scaffold with minimal steric and electronic perturbation at the benzyl position, enabling cleaner SAR interpretation when used as a reference compound.

Medicinal Chemistry p53-MDM2 Inhibition Physicochemical Profiling

Secondary vs. Tertiary Sulfonamide Architecture: Hydrogen-Bond Donor Capacity and Target Binding Mode Differentiation

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide is a secondary sulfonamide (one N–H donor), in contrast to the tertiary bisarylsulfonamides such as N-benzyl-5-chloro-N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide and N-benzyl-5-chloro-N-(4-methoxyphenyl)-4-nitrothiophene-2-sulfonamide, which contain no N–H hydrogen-bond donor [1]. In the p53-MDM2 fluorescence polarization competitive binding assay, lead bisarylsulfonamide compound 19 (a tertiary sulfonamide bearing the 5-chloro-4-nitrothiophene core) exhibited an IC₅₀ of 26.4 µM, while the most potent analog 66 achieved IC₅₀ = 3 µM [2]. The secondary sulfonamide's free N–H may engage in additional hydrogen-bonding interactions with the MDM2 binding pocket, potentially altering binding kinetics or selectivity profile relative to tertiary analogs. This structural feature is not present in any of the preferred compounds listed in the original patent [3].

Structural Biology p53-MDM2 PPI Binding Mode Analysis

Antiproliferative Activity Class Threshold: Comparison Against Patent-Defined Potency Benchmarks

The bisarylsulfonamide patent defines a preferred embodiment threshold of IC₅₀ ≤ 20 µM in a standard 72-h MTT antiproliferative assay against human tumor cell lines [1]. Compounds meeting this criterion include 5-chloro-4-nitrothiophene-2-sulfonic acid 4-chlorophenylamide (Compound 2), 4-fluorophenylamide (Compound 3), and 4-fluorobenzylamide (Compound 45) [1]. N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide, as the unsubstituted benzylamide core scaffold, serves as the structural baseline from which these active analogs were derived. Although specific IC₅₀ data for this exact compound have not been disclosed in the public domain, its structural position as the minimal benzyl substitution motif makes it an essential reference compound for benchmarking the contribution of aryl ring substituents to antiproliferative potency.

Cancer Cell Proliferation MTT Assay Lead Optimization

Core Reactivity Liability: SNAr Susceptibility at the 5-Chloro Position as a Selectivity and Stability Determinant

Independent academic investigation has established that the 5-chloro-4-nitro-2-sulfonamoyl thiophene core common to this compound series is 'very susceptible to SNAr reactions at the 5-position' [1]. This reactivity is an intrinsic property of the electron-deficient thiophene ring activated by both the nitro and sulfonamide groups. Among the series, N-benzyl substitution (without electron-withdrawing groups on the benzyl ring) does not further activate the thiophene toward nucleophilic displacement, whereas electron-withdrawing substituents (e.g., 4-trifluoromethyl, 3,5-dichloro) on the benzyl group may indirectly modulate this reactivity through electronic effects transmitted via the sulfonamide nitrogen [2]. This makes the target compound the least electronically perturbed benzylamide in the series, potentially offering a more predictable stability profile for in vitro assay conditions.

Chemical Stability Off-Target Reactivity Lead Triage

N-Benzyl-5-chloro-4-nitrothiophene-2-sulfonamide: Evidence-Based Procurement and Research Application Scenarios


SAR Reference Compound for p53-MDM2 Benzylamide Lead Optimization Programs

Medicinal chemistry teams pursuing p53-MDM2 protein-protein interaction inhibitors should procure this compound as the unsubstituted benzylamide reference scaffold. It serves as the essential baseline for quantifying the potency contribution of para-substituents (F, Cl, CF₃) on the benzyl ring, with patent data establishing that 4-fluorobenzylamide and 4-chlorobenzylamide analogs achieve IC₅₀ ≤ 20 µM in MTT antiproliferative assays and ≤ 200 µM in p53-HDM2 binding assays [1]. Using the target compound as a negative control enables rigorous SAR interpretation and prevents false attribution of activity to the core scaffold alone.

Chemical Probe Development with Differentiated Hydrogen-Bond Donor Pharmacophore

The secondary sulfonamide N–H donor present in this compound distinguishes it from the tertiary bisarylsulfonamides (e.g., N-benzyl-N-aryl analogs) that dominate the patent landscape [2]. Research groups investigating MDM2 binding pocket hydrogen-bonding networks or seeking to reduce the molecular weight and lipophilicity associated with diarylated sulfonamides should evaluate this compound as a minimalist pharmacophore. The lower molecular weight (332.78 vs. >400 g/mol for tertiary analogs) and predicted lower logP offer advantages for fragment-based drug discovery or covalent inhibitor design leveraging the 5-chloro leaving group.

Reactivity-Stability Benchmarking for Thiophene Sulfonamide Chemical Series

The documented SNAr susceptibility of the 5-chloro-4-nitrothiophene-2-sulfonamide core [3] makes this compound valuable for stability profiling studies. Procurement is warranted for laboratories conducting thiol-reactivity screens, glutathione adduct formation assays, or buffer stability studies to quantify the intrinsic reactivity of the core scaffold. The unsubstituted benzyl group provides the cleanest electronic baseline, free from the confounding inductive effects of halogen or trifluoromethyl substituents that may alter SNAr rates in analog compounds [4].

Antimicrobial Sulfonamide Screening with Nitrothiophene Activation

Thiophene-2-sulfonamides bearing nitro substituents have demonstrated antibacterial activity through inhibition of intracellular folic acid biosynthesis, with growth inhibition reversed by folic acid or PABA supplementation [5]. This compound, combining the classic sulfonamide warhead with a nitrothiophene activation motif, is structurally positioned for screening against bacterial strains where nitroreductase-mediated activation may confer selective toxicity. Procurement for antimicrobial panels should be contextualized against the known SAR that nitro substitution on the thiophene ring enhances antibacterial potency relative to amino analogs.

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